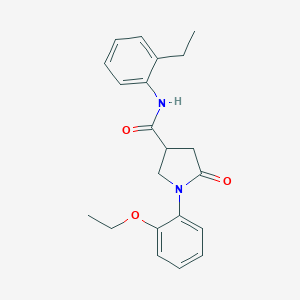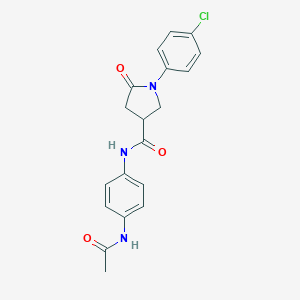
2-(4-Fluorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that has been widely studied due to its potential application in scientific research. This compound is commonly referred to as FPOP and is used as a probe for studying protein structure and dynamics.
Mecanismo De Acción
FPOP works by generating a highly reactive species, hydroxyl radical, which reacts with solvent-exposed methionine residues in proteins. The reaction between FPOP and methionine residues results in the addition of a hydroxyl group to the sulfur atom of methionine, which can then be detected using mass spectrometry.
Biochemical and Physiological Effects:
FPOP has been shown to have minimal effects on protein structure and function. Studies have shown that FPOP does not significantly alter the stability or activity of proteins, making it an ideal probe for studying protein structure and dynamics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPOP is its ability to selectively target solvent-exposed methionine residues in proteins. This allows researchers to study the solvent accessibility of proteins and their interactions with other proteins. FPOP is also relatively easy to synthesize and has minimal effects on protein structure and function.
One of the limitations of FPOP is its potential to generate false positives in mass spectrometry experiments. This can be mitigated by using multiple proteases to digest the protein and confirm the results. FPOP also has limited applicability for studying proteins with few methionine residues.
Direcciones Futuras
There are several future directions for research on FPOP. One area of research is the development of new probes that can target other amino acids in proteins. This would allow researchers to study different aspects of protein structure and dynamics.
Another area of research is the development of new methods for detecting FPOP-labeled proteins. This would allow researchers to study protein interactions in real-time and gain a better understanding of protein function.
Finally, there is a need for further studies on the limitations and potential pitfalls of using FPOP as a probe for studying protein structure and dynamics. This will help researchers to better interpret their results and avoid false positives in mass spectrometry experiments.
Conclusion:
In conclusion, FPOP is a valuable tool for studying protein structure and dynamics. Its ability to selectively target solvent-exposed methionine residues in proteins makes it an ideal probe for studying protein-protein interactions. While FPOP has some limitations, its potential for future research is significant, and it will likely continue to be an important tool for studying protein structure and dynamics in the years to come.
Métodos De Síntesis
The synthesis of FPOP involves the reaction of 4-bromobenzaldehyde with 2-fluoroacetophenone in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with pyrrolidine-3-carboxylic acid and triethylamine to yield FPOP. This synthesis method has been optimized to produce high yields of FPOP with minimal impurities.
Aplicaciones Científicas De Investigación
FPOP has been widely used as a probe for studying protein structure and dynamics. This compound is particularly useful for studying solvent accessibility and protein-protein interactions. FPOP works by oxidizing solvent-exposed methionine residues in proteins, which can then be detected using mass spectrometry. This allows researchers to map the solvent accessibility of proteins and study their interactions with other proteins.
Propiedades
Fórmula molecular |
C19H15BrFNO4 |
|---|---|
Peso molecular |
420.2 g/mol |
Nombre IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H15BrFNO4/c20-14-3-7-16(8-4-14)22-10-13(9-18(22)24)19(25)26-11-17(23)12-1-5-15(21)6-2-12/h1-8,13H,9-11H2 |
Clave InChI |
QDKNIYNYBOXDDE-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)








![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)


![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
